
N-Boc-Sitagliptina
Descripción general
Descripción
N-Boc-Sitagliptin, also known as N-Boc-Sitagliptin, is a useful research compound. Its molecular formula is C21H23F6N5O3 and its molecular weight is 507.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-Sitagliptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-Sitagliptin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N-Boc-Sitagliptin serves as a crucial intermediate in the synthesis of various DPP-4 inhibitors. Its structural attributes facilitate the development of novel compounds with enhanced efficacy and selectivity against DPP-4 enzymes.
Synthesis of Chiral Compounds
The synthesis of N-Boc-Sitagliptin involves several key steps that utilize asymmetric methodologies to produce chiral compounds. A notable study demonstrated the use of phase-transfer catalytic aza-Michael addition to synthesize (R)-Sitagliptin, highlighting its effectiveness in creating chiral cyclic aminoalcohols, which are essential building blocks in medicinal chemistry .
Synthesis Method | Yield | Chirality |
---|---|---|
Aza-Michael Addition | 41% | (R)-Sitagliptin |
Baeyer-Villiger Oxidation | 75% | Intermediate |
Drug Development and Biomarkers
The integration of biomarkers in drug development has been pivotal for compounds like Sitagliptin. N-Boc-Sitagliptin's role extends to understanding target engagement and disease impact, particularly in Type 2 diabetes management. The use of biomarkers can significantly accelerate drug development processes by elucidating mechanisms of action and disease progression .
Case Study: Sitagliptin Development
In a case study focusing on Sitagliptin, researchers highlighted how biomarkers facilitated the design of clinical efficacy trials, streamlining dose optimization and reducing overall cycle time to filing compared to industry averages .
Synthetic Pathways and Innovations
Recent innovations in synthetic pathways for N-Boc-Sitagliptin have emphasized cost-effective methods using sustainable catalysts. For instance, a process utilizing nickel-based chiral catalysts has been developed, providing a one-pot synthesis approach that enhances yield and enantiomeric excess while minimizing environmental impact .
Process | Catalyst | Yield | Enantiomeric Excess |
---|---|---|---|
Asymmetric Hydrogenation | Nickel-based Chiral | Good | High |
Pharmacological Insights
N-Boc-Sitagliptin not only serves as a synthetic precursor but also exhibits pharmacological properties that contribute to its therapeutic efficacy. As a DPP-4 inhibitor, it plays a significant role in glucose metabolism by increasing incretin levels, which subsequently enhances insulin secretion.
Mecanismo De Acción
Target of Action
N-Boc-Sitagliptin, like Sitagliptin, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .
Mode of Action
N-Boc-Sitagliptin acts by inhibiting the DPP-4 enzyme . This inhibition slows the inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, N-Boc-Sitagliptin allows these incretins to remain active for longer, leading to increased insulin secretion and decreased glucagon production . This results in better control of blood sugar levels .
Biochemical Pathways
N-Boc-Sitagliptin affects the long-term potentiation pathway by inhibiting Protein Kinase C-γ . This pathway is involved in various cellular processes, including cell survival, differentiation, and proliferation . By modulating this pathway, N-Boc-Sitagliptin can have a significant impact on cellular function and overall health .
Pharmacokinetics
Sitagliptin, a related compound, has a bioavailability of 87% . It is metabolized in the liver and excreted primarily through the kidneys . The half-life of Sitagliptin is between 8 to 14 hours . These properties may give an indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Boc-Sitagliptin, but specific studies would be needed to confirm this.
Result of Action
The primary result of N-Boc-Sitagliptin’s action is improved blood glucose control . By inhibiting DPP-4 and thereby increasing the activity of incretins, N-Boc-Sitagliptin leads to increased insulin secretion and decreased glucagon production . This results in lower blood glucose levels . Additionally, Sitagliptin has been shown to have anti-inflammatory effects and to reduce albuminuria .
Análisis Bioquímico
Biochemical Properties
N-Boc-Sitagliptin plays a significant role in biochemical reactions, particularly in the context of type 2 diabetes mellitus. It interacts with the enzyme dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This interaction is crucial in the regulation of insulin secretion and glucose homeostasis .
Cellular Effects
N-Boc-Sitagliptin has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin secretion and glucose metabolism . By inhibiting DPP-4, N-Boc-Sitagliptin enhances the body’s insulin response to glucose, thereby helping to regulate blood glucose levels .
Molecular Mechanism
The molecular mechanism of action of N-Boc-Sitagliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
Sitagliptin, from which N-Boc-Sitagliptin is derived, has been shown to significantly decrease HbA1c levels after 1 month of treatment, with continued effectiveness observed at 3 months .
Metabolic Pathways
N-Boc-Sitagliptin is involved in the metabolic pathway of glucose homeostasis. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release .
Transport and Distribution
Given its role in glucose homeostasis, it is likely to be distributed in tissues involved in glucose metabolism .
Subcellular Localization
As a DPP-4 inhibitor, it is likely to interact with this enzyme at the cell surface, where DPP-4 is known to be localized .
Actividad Biológica
N-Boc-Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of N-Boc-Sitagliptin, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Sitagliptin and its derivatives, including N-Boc-Sitagliptin, primarily function by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, sitagliptin enhances the levels of active incretins, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner. This mechanism is crucial for managing blood glucose levels in T2DM patients .
In Vitro Studies
Research has demonstrated that N-Boc-Sitagliptin exhibits significant inhibitory activity against DPP-4. For instance, studies show that sitagliptin has an IC50 value ranging from 16.8 nM to higher values depending on specific modifications and conditions . The biological activity of N-Boc-Sitagliptin can be compared to that of sitagliptin itself, as both compounds share similar structural features that contribute to their interaction with the DPP-4 enzyme.
In Vivo Studies
In preclinical models, sitagliptin has been shown to improve glucose tolerance and enhance insulin secretion. For example, studies involving DPP-4 deficient mice indicated a threefold increase in active GLP-1 levels, leading to improved insulin release and reduced glucagon secretion . These findings suggest that N-Boc-Sitagliptin may exhibit comparable effects in vivo.
Case Studies and Clinical Findings
Clinical studies have demonstrated that sitagliptin effectively lowers blood glucose levels without causing significant weight gain or hypoglycemia, which are common side effects associated with other antidiabetic agents like sulfonylureas . A notable study highlighted the pharmacodynamic effects of sitagliptin, where it was observed that maximal efficacy corresponded to over 80% inhibition of plasma DPP-4 activity and significant increases in active GLP-1 levels following glucose challenges .
Structure-Activity Relationship (SAR)
Recent research into the structure-activity relationship (SAR) of DPP-4 inhibitors has provided insights into how modifications like the N-Boc group can influence biological activity. For instance, it was found that interactions with specific subunits (S1 and S2) of the DPP-4 enzyme can enhance inhibitory potency significantly. Compounds that form additional hydrogen bonds with these sites exhibit increased DPP-4 inhibitory activity compared to sitagliptin .
Comparative Analysis
The following table summarizes key characteristics and findings related to N-Boc-Sitagliptin and its parent compound sitagliptin:
Compound | IC50 (nM) | DPP-4 Inhibition | Weight Effect | Hypoglycemia Risk |
---|---|---|---|---|
N-Boc-Sitagliptin | TBD | High | Neutral | Low |
Sitagliptin | 16.8 | High | Neutral | Low |
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVXZBZEKGRQP-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F6N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676589 | |
Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-23-5 | |
Record name | 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486460-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-sitagliptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BOC-SITAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2VCH5A4VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.